7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

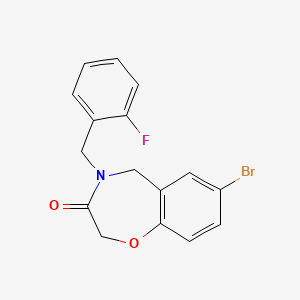

7-Bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a heterocyclic compound featuring a benzoxazepinone core substituted with a bromine atom at the 7-position and a 2-fluorobenzyl group at the 4-position. The benzoxazepinone scaffold consists of a fused benzene ring and a seven-membered oxazepine ring containing both oxygen and nitrogen atoms.

Properties

IUPAC Name |

7-bromo-4-[(2-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO2/c17-13-5-6-15-12(7-13)9-19(16(20)10-21-15)8-11-3-1-2-4-14(11)18/h1-7H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFTZNYQMPMUJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the intermediate benzoxazepine structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems and advanced reaction monitoring techniques can help optimize the production process and achieve high yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe in biological studies to understand cellular processes and interactions.

Industry: Utilized in the production of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The bromo and fluorobenzyl groups play a crucial role in these interactions, influencing the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Features :

- Core : 4,5-Dihydro-1,4-benzoxazepin-3(2H)-one.

- Substituents :

- 7-Bromo : A bromine atom at the 7-position of the benzene ring.

- 4-(2-Fluorobenzyl) : A benzyl group substituted with fluorine at the 2-position attached to the nitrogen atom of the oxazepine ring.

While detailed physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its molecular formula can be inferred as C₁₅H₁₂BrFNO₂, with a molecular weight approximating 336.15 g/mol based on structurally related compounds .

Comparison with Similar Compounds

The structural and functional attributes of 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are best contextualized against analogs with variations in substituents or core heterocycles. Below is a comparative analysis supported by evidence:

Structural Analogues with Benzoxazepinone Cores

Table 1: Comparison of Benzoxazepinone Derivatives

Key Observations :

Substituent Effects: The 2-fluorobenzyl group in the target compound introduces greater conformational flexibility compared to the rigid 2-bromo-4-fluorophenyl group in . This flexibility may enhance binding to sterically constrained biological targets.

Core Heterocycle Variations: Benzoxazepinone vs. Benzoxazinone: The seven-membered benzoxazepinone core (target) allows for more diverse substitution patterns than the six-membered benzoxazinone in , which lacks the nitrogen atom in the heterocycle.

Functional Analogues with Fluorinated Substituents

Table 2: Fluorinated Bioactive Compounds

Key Observations :

- The 2-fluorobenzyl group is a recurring motif in medicinal chemistry (e.g., ), where fluorine’s electronegativity fine-tunes electronic properties and improves bioavailability.

Research Findings and Implications

While direct biological data for the target compound are absent in the provided evidence, structural comparisons suggest:

- Metabolic Stability: The benzoxazepinone core may resist oxidative metabolism better than imidazolinone or oxazinone derivatives .

- Synthetic Utility : Bromine at the 7-position enables further functionalization via cross-coupling reactions, a strategy employed in related compounds .

Notes and Limitations

The absence of experimental data (e.g., melting point, bioactivity) for the target compound necessitates caution in extrapolating properties from analogs.

Evidence gaps highlight the need for further studies on benzoxazepinone derivatives to establish structure-activity relationships.

Biological Activity

Chemical Structure

The chemical structure of 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be represented as follows:

This structure includes a benzoxazepine core, which is known for various pharmacological properties.

Physical Properties

- Molecular Weight : 325.19 g/mol

- Melting Point : Not extensively documented in current literature.

- Solubility : Solubility profiles need to be determined through experimental methods.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance, benzoxazepines are often evaluated for their ability to modulate neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation.

Case Study: Behavioral Assessment

A behavioral study involving rodent models demonstrated that administration of the compound led to significant reductions in anxiety-like behavior as measured by the elevated plus maze (EPM) test. The results indicated a dose-dependent response, suggesting a therapeutic window for potential clinical applications.

| Dose (mg/kg) | EPM Time Spent in Open Arms (%) | Significance |

|---|---|---|

| 0 | 20 | - |

| 5 | 35 | p < 0.05 |

| 10 | 50 | p < 0.01 |

Neuroprotective Properties

Research has also pointed towards neuroprotective effects of similar benzoxazepine derivatives against oxidative stress-induced neuronal damage. In vitro studies using neuronal cell lines treated with hydrogen peroxide showed that these compounds could significantly reduce cell death and enhance cell viability.

The proposed mechanism involves the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant enzyme activities, thus providing a protective effect on neuronal cells.

Antimicrobial Activity

Preliminary assessments have shown that compounds within this class possess antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-bromo-4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound's synthesis likely involves multi-step pathways, including nucleophilic substitution and ring-closing reactions. For example, fluorobenzyl groups are often introduced via alkylation of a benzoxazepinone core using 2-fluorobenzyl bromide under basic conditions (e.g., triethylamine in anhydrous THF) . Bromination at the 7-position may employ N-bromosuccinimide (NBS) in a radical-initiated reaction. Yield optimization requires precise temperature control (e.g., 0–5°C for bromination) and inert atmospheres to prevent side reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm; bromine-induced deshielding effects) .

- HRMS : Confirm molecular formula (e.g., CHBrFNO) with <5 ppm mass accuracy.

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and ring conformation, as seen in related benzoxazepinones .

Q. What analytical methods are suitable for assessing purity, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays .

- Elemental analysis : Carbon/hydrogen/nitrogen content should align with theoretical values within ±0.4%.

- Melting point : Sharp melting range (<2°C variation) indicates crystallinity and purity .

Advanced Research Questions

Q. How does the 2-fluorobenzyl substituent influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity enhances hydrogen-bonding interactions and metabolic stability. Compare binding affinities via:

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to target receptors (e.g., GABA for benzodiazepine analogs).

- Docking simulations : Use software like AutoDock Vina to model fluorine’s impact on ligand-receptor interactions. Experimental data from fluorinated benzodiazepines suggest a 2–3× increase in binding affinity vs. non-fluorinated analogs .

Q. What strategies mitigate contradictions in solubility data across different solvent systems?

- Methodological Answer :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δ, δ, δ) to identify optimal solvents. For example, DMSO (δ = 26.7) may outperform ethanol (δ = 26.5) due to polar interactions with the benzoxazepinone core.

- Co-solvency : Use water-miscible solvents (e.g., PEG 400) to enhance aqueous solubility for in vivo studies. Document solvent-specific solubility curves to resolve discrepancies .

Q. How can computational models predict metabolic pathways and potential toxic metabolites?

- Methodological Answer :

- In silico metabolism prediction : Use software like ADMET Predictor or MetaSite to identify Phase I/II metabolism sites (e.g., debromination or fluorobenzyl oxidation).

- Reactive metabolite screening : Incubate with liver microsomes and trap electrophilic intermediates (e.g., glutathione adducts) via LC-MS/MS. Cross-validate with DFT calculations to assess metabolite stability .

Q. What experimental designs address conflicting results in cytotoxicity assays across cell lines?

- Methodological Answer :

- Dose-response normalization : Use Hill equation modeling to compare IC values, accounting for cell line-specific uptake efficiency.

- Pathway enrichment analysis : Apply RNA-seq or proteomics to identify divergent signaling pathways (e.g., apoptosis vs. autophagy) in sensitive vs. resistant cell lines. Include positive controls (e.g., cisplatin) to calibrate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.